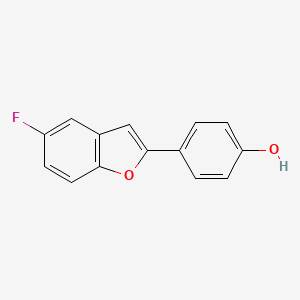

4-(5-Fluoro-benzofuran-2-yl)-phenol

Descripción

4-(5-Fluoro-benzofuran-2-yl)-phenol is a benzofuran-derived compound characterized by a fluorine substituent at the 5-position of the benzofuran ring and a phenolic hydroxyl group at the para-position of the attached phenyl ring. Benzofuran derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural rigidity and electronic properties . The fluorine atom in this compound enhances its chemical stability and modulates electronic characteristics, such as dipole moments and HOMO-LUMO gaps, which are critical for optoelectronic applications .

Propiedades

Fórmula molecular |

C14H9FO2 |

|---|---|

Peso molecular |

228.22 g/mol |

Nombre IUPAC |

4-(5-fluoro-1-benzofuran-2-yl)phenol |

InChI |

InChI=1S/C14H9FO2/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8,16H |

Clave InChI |

MDFUPTAFEVBZBE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)F)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structural Features : Replaces the benzofuran core with an imidazole ring bearing two phenyl groups. The hydroxyl group remains at the para-position of the phenyl ring.

- Optical Properties: Exhibits significant third-order nonlinear optical (NLO) susceptibility (χ³) with a high negative nonlinear refractive index (n₂ ≈ 10⁻⁶ cm²/W) and nonlinear absorption coefficient (β ≈ 10⁻¹ cm/W), attributed to charge-transfer interactions within the conjugated π-system .

- HOMO-LUMO Gap : Calculated at 3.92 eV, indicating a low bandgap conducive to NLO activity .

- Applications : Proposed as an optical limiter for laser protection due to its self-focusing behavior .

5-Fluoro-3-(4-fluorophenylsulfinyl)-1-benzofuran Derivatives

- Structural Features : Benzofuran core with 5-fluoro and 3-sulfinyl substituents. The sulfinyl group introduces chirality and influences crystal packing .

- Crystallographic Data : Dihedral angles between the benzofuran plane and substituents range from 80–90°, stabilizing the structure via weak C–H⋯O and C–H⋯C interactions .

- Pharmacological Relevance : Benzofuran sulfinyl derivatives are explored for antimicrobial and anticancer activities, though specific data for this compound are pending .

4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol

- Applications : Likely investigated for pharmaceutical or agrochemical uses due to its polar functional groups, though explicit data are unavailable .

4-(Trifluoromethylthio)phenol

- Structural Features: A phenol derivative with a trifluoromethylthio group, imparting high chemical stability and reactivity.

- Market Data : Valued for industrial and agrochemical synthesis; projected market growth (CAGR 10%) reflects its utility in specialty chemicals .

Comparative Data Table

| Compound | Core Structure | Key Substituents | HOMO-LUMO (eV) | Nonlinear Optical Properties (χ³) | Applications |

|---|---|---|---|---|---|

| 4-(5-Fluoro-benzofuran-2-yl)-phenol | Benzofuran | 5-F, para-OH | N/A | Not reported | Materials science, Pharma |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Imidazole | 4,5-Diphenyl, para-OH | 3.92 | χ³ = 10⁻⁶–10⁻¹ cm²/W | Optical limiters |

| 5-Fluoro-3-(4-fluorophenylsulfinyl)-1-benzofuran | Benzofuran | 5-F, 3-sulfinyl | N/A | Not reported | Pharmaceuticals |

| 4-(Trifluoromethylthio)phenol | Phenol | CF₃S- | N/A | Not applicable | Agrochemicals, Pharma |

Key Research Findings and Insights

- Electronic Modulation : Fluorine and sulfinyl groups in benzofuran derivatives reduce HOMO-LUMO gaps, enhancing charge-transfer interactions critical for NLO activity .

- Crystallographic Stability : Substituents like sulfinyl or bulky phenyl groups dictate molecular conformation and intermolecular interactions, impacting material stability .

- Functional Group Diversity : Methoxy and hydroxypropyl groups improve solubility, broadening biomedical applications compared to halogenated analogs .

Métodos De Preparación

Reaction Mechanism and Conditions

The Royal Society of Chemistry outlines a protocol (Method A) where 2-fluorobenzofuran reacts with phenol using aluminum chloride (AlCl₃) in dichloromethane at -20°C. For the 5-fluoro analog, substituting the starting material with 5-fluoro-2-fluorobenzofuran would theoretically enable the synthesis of the target compound. The reaction proceeds via electrophilic aromatic substitution, where AlCl₃ activates the fluorine-leaving group on the benzofuran ring, facilitating attack by the phenol’s aromatic ring.

Halogenation-Condensation Cascades for Benzofuran Ring Assembly

An alternative route involves constructing the benzofuran core from halogenated precursors, as demonstrated in a patent for 5-chloro-2-benzofuranyl-p-chlorophenyl-one. Adapting this method for fluorine requires careful substitution of reagents.

Stepwise Synthesis via α-Bromo Ketones

The patent describes a three-step process:

-

Bromination : p-Chloroacetophenone is treated with bromine in glacial acetic acid to form α-bromo-p-chloroacetophenone.

-

Chlorination : Salicylaldehyde undergoes chlorination to yield 5-chlorosalicylaldehyde.

-

Condensation : The halogenated intermediates react under basic conditions (KOH/ethanol) to form the benzofuran ring.

For this compound, this method could be modified by:

-

Replacing bromine with a fluorinating agent (e.g., Selectfluor®) during the halogenation step.

-

Using 5-fluorosalicylaldehyde instead of chlorosalicylaldehyde.

Yield and Scalability Considerations

The patent reports yields exceeding 90% for the chloro analog. However, fluorination reactions are typically less efficient due to fluorine’s high electronegativity and the instability of fluorinated intermediates. Industrial scalability may require pressurized reactors or specialized catalysts to improve atom economy.

Cyclization Strategies for Benzofuran Core Formation

A patent detailing the synthesis of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methylamine highlights cyclization as a critical step. While targeting a dihydrobenzofuran derivative, the method provides insights into ring-closing mechanisms applicable to fully aromatic systems.

Base-Mediated Cyclization

The protocol involves suspending potassium hydroxide in ethanol, followed by the addition of 5-chlorosalicylaldehyde and α-bromo-p-chloroacetophenone. Heating under reflux induces cyclization to form the benzofuran ring. For the fluoro variant, substituting 5-fluorosalicylaldehyde and optimizing reaction time could yield the desired product.

Catalytic Enhancements

The use of AlCl₃ in Method A and KOH in the patent suggests that catalyst choice significantly impacts reaction efficiency. Transition metal catalysts (e.g., Pd or Cu) could enable milder conditions, though none are reported in the provided sources.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the discussed methods:

Q & A

Q. What synthetic methodologies are commonly employed for 4-(5-Fluoro-benzofuran-2-yl)-phenol, and how do reaction parameters influence product quality?

The synthesis of this compound involves multi-step reactions, including cyclization and functional group modifications. For example, describes five distinct reaction schemes using varying reagents (e.g., 3-chloroperoxybenzoic acid), solvents (dichloromethane, hexane-ethyl acetate), and conditions (temperature, time). Optimization of parameters like catalyst loading (e.g., 77% 3-chloroperoxybenzoic acid in ) and purification methods (e.g., column chromatography) significantly impacts yield (80% reported in ) and purity. Researchers should prioritize solvent polarity and temperature control to minimize side reactions.

Q. Which analytical techniques are critical for structural elucidation of this compound?

Key techniques include:

- X-ray crystallography : Provides atomic-level resolution of the benzofuran core and substituent orientations (e.g., dihedral angles of 5.93° and 80.23° in ).

- NMR spectroscopy : Confirms fluorine and phenolic proton environments.

- Chromatography : TLC or HPLC for purity assessment (e.g., in ). Software like SHELXL ( ) and ORTEP-III ( ) are essential for refining crystallographic data and generating molecular graphics.

Q. What preliminary biological assays are recommended for evaluating this compound?

Initial screens should focus on:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.

- Antioxidant potential : DPPH radical scavenging assays (referenced in ).

- Cytotoxicity : MTT assays on cancer cell lines to assess therapeutic potential. Dose-response curves and IC values provide quantitative insights into bioactivity.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Contradictions may arise from twinning, poor data-to-parameter ratios, or refinement errors. Strategies include:

- Data validation : Check for completeness () and redundancy.

- Refinement protocols : Use SHELXL’s riding model for H-atom placement ( ) and adjust values.

- Software cross-checking : Compare results from SHELX ( ) and alternative tools like OLEX2.

Table 1 : Crystallographic parameters from representative studies:

| Parameter | ||

|---|---|---|

| -factor | 0.044 | 0.041 |

| Data-to-parameter ratio | 18.1 | 14.0 |

| Temperature (K) | 173 | 296 |

Q. What experimental design considerations optimize the synthesis of this compound under catalytic conditions?

Key factors include:

- Catalyst selection : Lewis acids (e.g., BF) enhance cyclization efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity.

- Temperature gradients : Stepwise heating (e.g., 273 K → room temperature in ) prevents exothermic side reactions. Design of Experiments (DoE) methodologies can systematically explore parameter interactions.

Q. How can structure-activity relationship (SAR) studies be designed for benzofuran derivatives?

SAR strategies involve:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) to modulate electronic properties ( ).

- Biological profiling : Compare activity across derivatives using standardized assays (e.g., ).

- Computational modeling : Density Functional Theory (DFT) to correlate molecular descriptors (e.g., HOMO-LUMO gaps) with bioactivity.

Methodological Notes

- Data Analysis : Use SHELX software for crystallographic refinement ( ) and validate spectral data with databases like PubChem ( ).

- Biological Testing : Include positive controls (e.g., ascorbic acid for antioxidant assays) and triplicate measurements for reproducibility.

- Synthetic Optimization : Employ high-throughput screening to rapidly assess reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.